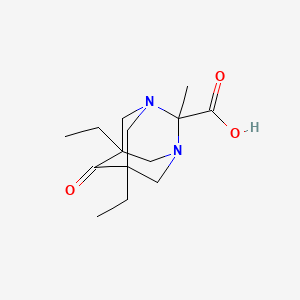
5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound falls under the category of cycloalkanes, which are known for their ring structures composed of carbon atoms . The presence of multiple functional groups, including carboxylic acid and ketone, makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. detailed industrial production methods are not explicitly documented .
化学反应分析
Types of Reactions
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of the ketone group allows for oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in esters or amides .
科学研究应用
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The ketone group can participate in redox reactions, affecting cellular processes. Detailed pathways and molecular targets are still under investigation .
相似化合物的比较
属性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
5,7-diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O3/c1-4-13-6-15-8-14(5-2,10(13)17)9-16(7-13)12(15,3)11(18)19/h4-9H2,1-3H3,(H,18,19) |
InChI 键 |
IKLMWVRVJNZFEJ-UHFFFAOYSA-N |
规范 SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


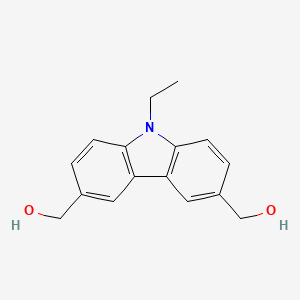
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
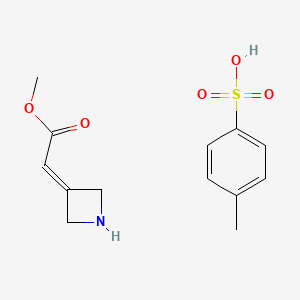
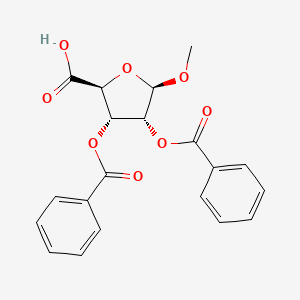
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
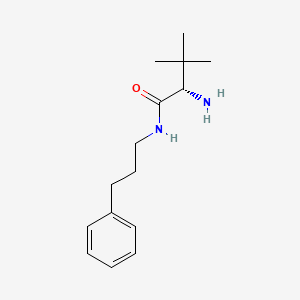
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)
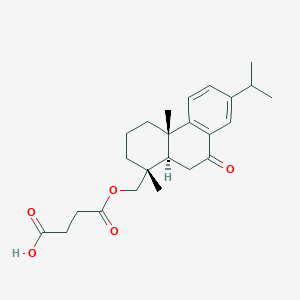
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
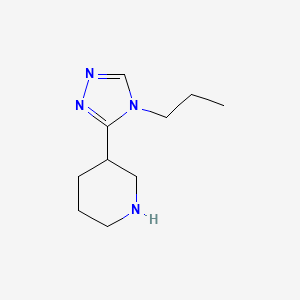
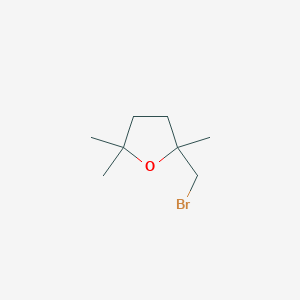

![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)
